N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3,5-difluoro-N-methylbenzenesulfonamide
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Description
N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3,5-difluoro-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H22F2N6O2S and its molecular weight is 436.48. The purity is usually 95%.
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Scientific Research Applications
Bronchoconstriction Inhibition
One key application of related compounds to the specified chemical involves the inhibition of bronchoconstriction. A study by Kuwahara et al. (1997) synthesized a series of ([1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxyalkylsulfonamides, which demonstrated potent activity in inhibiting platelet activating factor (PAF)-induced bronchoconstriction in guinea pigs. This research suggests potential therapeutic applications in asthma and other respiratory diseases (Kuwahara et al., 1997).
Cardiovascular Applications
Another area of research involves cardiovascular applications. Sato et al. (1980) studied 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems, including triazolopyridazine derivatives. They found one compound, 8-tert-butyl-7,8-dihydro-5-methyl-6H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine, to exhibit significant coronary vasodilating and antihypertensive activities (Sato et al., 1980).
Herbicidal Activities
Ren et al. (2000) explored the herbicidal activities of compounds related to triazolopyrimidinesulfonamide, like the one . Their study established biophore models and synthesized a series of compounds to assess herbicidal activities. This research indicates the potential for agricultural applications of these compounds (Ren et al., 2000).
Antimicrobial Activity
Research on similar chemical structures has also delved into antimicrobial applications. For instance, Hassan (2013) synthesized a series of pyrazoline and pyrazole derivatives, including some with benzenesulfonamide moieties, demonstrating significant antimicrobial activity against various bacteria and yeast-like fungi (Hassan, 2013).
Antitumor Activity
There is also research indicating the antitumor potential of related compounds. Fares et al. (2014) synthesized pyrido[2,3-d]pyrimidine and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives, some of which displayed significant growth inhibitory activity against cancer cell lines. This suggests a potential application in cancer treatment (Fares et al., 2014).
properties
IUPAC Name |
N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-3,5-difluoro-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N6O2S/c1-19(2,3)18-23-22-16-5-6-17(24-27(16)18)26-10-14(11-26)25(4)30(28,29)15-8-12(20)7-13(21)9-15/h5-9,14H,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDUIUMUVXXBLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)S(=O)(=O)C4=CC(=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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